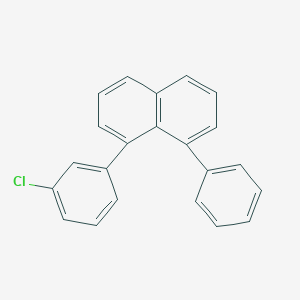

1-(3-Chlorophenyl)-8-phenylnaphthalene

Description

Significance of Polycyclic Aromatic Hydrocarbons in Advanced Organic Chemistry

Polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings, form the foundational structure of aryl-substituted naphthalenes. Naphthalene (B1677914), the simplest PAH consisting of two fused benzene (B151609) rings, is a versatile building block in organic synthesis. The extended π-conjugated systems of PAHs endow them with unique optical and electronic properties, making them crucial components in the development of functional organic materials.

Unique Structural and Electronic Attributes of Peri-Substituted Naphthalenes

The substitution pattern in naphthalenes significantly influences their properties. In peri-substituted naphthalenes, substituents are located at the 1 and 8 positions, forcing them into close spatial proximity. This steric hindrance, often referred to as a "peri-interaction," leads to distinct conformational geometries and restricted rotation around the carbon-carbon single bonds connecting the naphthalene core to the aryl substituents. This phenomenon can give rise to atropisomerism, where stereoisomers result from hindered rotation. These unique structural constraints also have a profound impact on the electronic properties of the molecule, influencing its photophysical behavior and reactivity.

Research Landscape of Highly Substituted Naphthalene Derivatives, with a Focus on 1-(3-Chlorophenyl)-8-phenylnaphthalene

The research landscape for highly substituted naphthalene derivatives is vibrant and expanding. Scientists are exploring their potential as photoluminescent sensors, materials for organic light-emitting diodes (OLEDs), and chiral ligands in asymmetric catalysis. bohrium.com The subject of this article, this compound, is an example of an unsymmetrical diarylnaphthalene. The presence of a chlorine atom on one of the phenyl rings introduces an element of asymmetry, which can be exploited to fine-tune the molecule's electronic and photophysical properties.

Historical Context and Evolution of Research in Diarylnaphthalene Chemistry

The study of diarylnaphthalenes dates back several decades, with early synthetic methods often being low-yielding and requiring harsh reaction conditions. bohrium.com A significant breakthrough in the synthesis of these compounds came with the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. nih.gov These methods offer a more efficient and versatile route to a wide range of symmetrically and unsymmetrically substituted diarylnaphthalenes, including this compound. This advancement has been pivotal in accelerating research into their properties and applications. bohrium.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-8-phenylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl/c23-19-12-4-11-18(15-19)21-14-6-10-17-9-5-13-20(22(17)21)16-7-2-1-3-8-16/h1-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZZNMMXCAXVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Conformational Analysis of 1 3 Chlorophenyl 8 Phenylnaphthalene Systems

X-ray Crystallographic Techniques for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 1-(3-Chlorophenyl)-8-phenylnaphthalene, this technique provides unparalleled insight into its solid-state conformation, bond lengths, bond angles, and the subtle non-covalent interactions that govern its crystal packing. While specific crystallographic data for this compound is not publicly available in the surveyed literature, the principles of its structural elucidation can be thoroughly described based on extensive studies of analogous 1,8-diarylnaphthalenes. researchgate.net

Due to extreme steric repulsion between the aryl groups and the hydrogen atom at the peri-position of the adjacent substituent, 1,8-diarylnaphthalenes adopt a highly strained conformation. The two aryl rings are forced to lie nearly perpendicular to the plane of the naphthalene (B1677914) scaffold. researchgate.netrsc.org This arrangement minimizes steric clash and defines the fundamental geometry of the molecule.

Rotation around the C1-C(aryl) and C8-C(aryl) bonds gives rise to two primary conformational isomers, or rotamers: a syn-conformer, where the substituents on the aryl rings are oriented toward the same side of the naphthalene plane, and an anti-conformer, where they are on opposite sides. The presence of a substituent on one of the phenyl rings, as in this compound, makes the anti-conformer chiral (C₂ symmetry is broken).

The key parameters defining these conformations are the dihedral angles between the plane of the naphthalene core and the planes of the two aryl rings. In a hypothetical crystal structure, these angles would be expected to be close to 90°.

| Parameter | Expected Value | Description |

| Dihedral Angle 1 | ~70-90° | Angle between the naphthalene plane and the phenyl ring plane. |

| Dihedral Angle 2 | ~70-90° | Angle between the naphthalene plane and the 3-chlorophenyl ring plane. |

| C1-C(phenyl) Bond Length | ~1.49 Å | The single bond connecting the naphthalene C1 to the phenyl ring. |

| C8-C(chlorophenyl) Bond Length | ~1.49 Å | The single bond connecting the naphthalene C8 to the 3-chlorophenyl ring. |

This table presents expected values for this compound based on data from analogous 1,8-diarylnaphthalene structures. Specific experimental values are not available in the cited literature.

The way individual molecules of this compound pack together in a crystal is dictated by a combination of weak intermolecular forces. These interactions collectively determine the supramolecular assembly. Expected interactions include:

Van der Waals Forces: These are the primary forces governing the packing of nonpolar aromatic molecules.

π-π Stacking: The planar naphthalene and phenyl rings can stack in parallel-displaced or T-shaped arrangements, contributing to lattice stability.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-systems of the aromatic rings of a neighboring molecule. acs.org

Halogen-related Interactions: The chlorine atom on the chlorophenyl ring can participate in specific non-covalent interactions, such as C-H···Cl hydrogen bonds or Cl···π interactions, which can significantly influence the crystal packing. nih.govresearchgate.net

The interplay of these forces directs the formation of specific packing motifs, such as herringbone patterns, layers, or more complex three-dimensional networks.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. tandfonline.com These different forms, or polymorphs, can exhibit different physical properties, such as melting point, solubility, and stability. For this compound, it is conceivable that different polymorphs could be isolated by varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Crystal engineering is the rational design of molecular solids. tandfonline.com By understanding the intermolecular interactions described above, it is possible to design co-crystals where this compound is crystallized with another molecule (a co-former) to create novel solid forms with tailored properties. The presence of the chlorine atom provides a specific site for targeted interactions in such crystal engineering strategies. However, no specific polymorphs or co-crystals of this compound have been reported in the literature reviewed.

Spectroscopic Methodologies for Solution and Solid-State Structural Insights

Spectroscopic techniques provide crucial information about molecular structure and dynamics, complementing the static picture provided by X-ray crystallography.

The most significant dynamic process in 1,8-diarylnaphthalenes is the restricted rotation around the C(naphthyl)-C(aryl) bonds, which leads to the interconversion of the syn and anti rotamers. researchgate.net This process is typically slow on the NMR timescale at room temperature, meaning that distinct signals for each rotamer can often be observed.

Dynamic NMR (DNMR) is the ideal technique for quantifying the energy barrier to this rotation. cymitquimica.com By recording NMR spectra at various temperatures, one can observe the broadening of signals as the rate of interconversion increases, eventually leading to their coalescence into a single time-averaged signal at a sufficiently high temperature. The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency difference between the signals of the two conformers. nih.gov

For 1,8-diarylnaphthalenes, these rotational barriers are known to be very high, often exceeding 100 kJ/mol, due to the severe steric hindrance that must be overcome in the transition state. nih.govnih.gov This conformational stability is a defining feature of this class of compounds.

| Compound Class | Typical Rotational Barrier (ΔG‡) | Method |

| 1,8-Diarylnaphthalenes | >100 kJ/mol | Dynamic NMR |

| 1,8-Diquinolylnaphthalenes | 115-122 kJ/mol | Dynamic NMR / HPLC |

| 4,5-Diaryl-1,8-bis(dimethylamino)naphthalenes | ~58 kJ/mol (~14 kcal/mol) | Dynamic NMR |

This table provides representative rotational barriers for related compound classes to illustrate the expected magnitude for this compound. rsc.orgnih.gov An experimental value for the title compound is not available.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net For this compound, the spectra would be dominated by vibrations associated with the aromatic rings. While experimental spectra for this specific compound are not published, the expected key vibrational frequencies can be predicted based on data from substituted naphthalenes and chlorobenzenes. researchgate.netchemicalbook.comspectrabase.com

Key expected vibrational modes include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of the naphthalene and phenyl rings.

C-H in-plane and out-of-plane bending: These vibrations occur in the 1300-650 cm⁻¹ "fingerprint" region and are sensitive to the substitution pattern of the aromatic rings.

C-Cl stretching: A strong band expected in the 800-600 cm⁻¹ region, confirming the presence of the chlorophenyl group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene, Phenyl, Chlorophenyl |

| Aromatic C=C Stretch | 1600 - 1400 | Naphthalene, Phenyl, Chlorophenyl |

| C-H Bending (out-of-plane) | 900 - 675 | Naphthalene, Phenyl, Chlorophenyl |

| C-Cl Stretch | 800 - 600 | Chlorophenyl |

This table presents expected frequency ranges for the principal vibrational modes of this compound based on established group frequencies for its constituent parts. researchgate.netresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Conjugation and Electronic Effects

The electronic absorption properties of 1,8-diarylnaphthalenes, including this compound, are intricately linked to their unique and sterically strained structures. In these systems, the two aryl groups are forced into a close, nearly parallel arrangement, which significantly impacts the electronic communication between the naphthalene core and the pendant aryl rings. nih.gov

In the absence of specific experimental data for this compound, we can infer its likely spectroscopic behavior by comparison with related 1,8-diarylnaphthalenes. The absorption spectra are typically affected by the degree of coplanarity between the aryl rings and the naphthalene core. However, due to severe steric hindrance, the phenyl and 3-chlorophenyl rings are forced to adopt a nearly perpendicular orientation with respect to the naphthalene plane. This geometric constraint limits the extent of π-conjugation between the aryl substituents and the naphthalene moiety.

The electronic transitions are therefore expected to be largely localized on the individual aromatic systems: the naphthalene core, the phenyl ring, and the 3-chlorophenyl ring. The spectrum would likely be a composite of the absorptions of these individual chromophores, with some perturbations due to their close spatial proximity. It is also plausible that atropisomers (conformational isomers arising from restricted rotation) of this compound could exhibit distinct absorption spectra. nih.gov

| Compound | Anticipated λmax (nm) | Probable Electronic Transition | Notes |

|---|---|---|---|

| This compound | ~230-240, ~280-300 | π → π* | Expected to be a superposition of naphthalene and substituted benzene (B151609) transitions. The chloro-substituent may cause minor shifts. |

Conformational Preferences and Dynamics of Sterically Crowded Diarylnaphthalenes

The conformational landscape of 1,8-diarylnaphthalenes is dominated by the severe steric repulsion between the two aryl groups positioned on the same side of the naphthalene plane. This steric crowding dictates the molecule's geometry and dynamic behavior. nih.gov

Influence of Peri-Substitution on Molecular Geometry and Strain Energy

The introduction of two aryl groups at the peri-positions (1 and 8) of a naphthalene ring induces significant distortion in the normally planar naphthalene core to alleviate steric strain. researchgate.net In this compound, the bulky phenyl and 3-chlorophenyl groups are in close proximity, leading to a splayed arrangement where the C1-C(Ar) and C8-C(Ar') bonds are pushed apart. This distortion is also accommodated by an out-of-plane twisting of the naphthalene skeleton itself.

The molecular geometry is a balance between the destabilizing steric repulsions and the stabilizing forces of aromaticity. X-ray crystallographic studies on related 1,8-diarylnaphthalenes have revealed a high degree of structural deformation. researchgate.net For instance, in 4,5-di(m-tolyl)-1,8-bis(dimethylamino)naphthalenes, significant internal steric repulsions between the peri-substituents are observed. researchgate.net

| Structural Parameter | Expected Value/Observation for 1,8-Diarylnaphthalenes | Influence of 3-Chloro Substituent |

|---|---|---|

| Naphthalene Ring Planarity | Significant out-of-plane distortion | Minimal direct impact, overall geometry dictated by steric bulk |

| C1-C9-C8 Angle | Widened from the ideal 120° | Likely similar to other 1,8-diarylnaphthalenes |

| Aryl-Naphthalene Dihedral Angles | Aryl rings are nearly perpendicular to the naphthalene plane | The chloro group is not expected to significantly alter this |

| Strain Energy | High | The chloro group's size is similar to a hydrogen atom, so the strain energy is likely comparable to that of 1,8-diphenylnaphthalene. |

Reactivity and Selectivity Predictions via Computational Models

Thermodynamic and Kinetic Analyses of Reaction Intermediates

Detailed thermodynamic and kinetic analyses of reaction intermediates specifically for the synthesis of this compound are not extensively documented. However, general principles from the study of related polycyclic aromatic hydrocarbons (PAHs) and 1,8-diarylnaphthalenes can provide insights. The synthesis of such compounds often involves cross-coupling reactions, and computational methods are instrumental in understanding the stability of intermediates and the energy barriers of transition states.

For a molecule like this compound, key reaction intermediates would likely involve organometallic species if synthesized via modern cross-coupling methods. The stability of these intermediates is governed by both electronic and steric factors. The electron-withdrawing nature of the chloro substituent on the phenyl ring can influence the electron density at the reaction center, thereby affecting the thermodynamics of intermediate formation.

Kinetic analyses of the formation of 1,8-diarylnaphthalenes often reveal significant energy barriers associated with the rotation of the aryl groups around the bond connecting them to the naphthalene core. This restricted rotation, a consequence of steric hindrance, can lead to the existence of stable atropisomers (conformational isomers that are stable enough to be isolated). The energy barrier to interconversion between these atropisomers can be calculated using computational methods, providing valuable kinetic data.

While specific data for this compound is unavailable, a hypothetical reaction coordinate diagram for a final coupling step could be conceptualized. The relative energies of reactants, transition states, and products would be influenced by the steric clash between the peri-substituents and the electronic effect of the chloro group.

Table 1: Hypothetical Thermodynamic Data for a Final Aryl-Aryl Coupling Step

| Species | Description | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Naphthalene precursor + Arylating agent | 0 | 0 |

| Transition State | Aryl groups approaching peri-positions | +25-35 | +25-35 |

| Product | This compound | -10-20 | -15-25 |

Note: This table is illustrative and not based on experimental or calculated data for the specific compound.

Rational Design Principles for Substituted Polycyclic Aromatic Hydrocarbons

The rational design of substituted PAHs, including 1,8-diarylnaphthalenes, is guided by the desire to tune their photophysical, electronic, and material properties. Computational and theoretical investigations are central to this endeavor, allowing for the prediction of properties before engaging in synthetic efforts.

Steric and Electronic Effects:

The substitution pattern on the aryl rings of 1,8-diarylnaphthalenes has a profound impact on their properties. researchgate.net The introduction of substituents, such as the chloro group in this compound, can modulate the electronic properties of the molecule. Electron-withdrawing groups can lower the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission spectra of the compound.

Steric effects, however, are often the dominant factor in this class of molecules. The size and position of the substituents on the aryl rings dictate the preferred conformation (syn or anti) and the degree of twisting of the aryl groups relative to the naphthalene plane. These conformational changes directly impact the extent of π-conjugation between the aromatic systems, thereby influencing the electronic and photophysical properties. For instance, a more twisted conformation generally leads to a blue-shift in the absorption and emission spectra due to reduced conjugation.

Table 2: Influence of Substituent Position on Conformation in 1,8-Diarylnaphthalenes

| Substituent Position | Expected Conformation | Rationale |

| ortho | Predominantly anti | Increased steric repulsion favors a conformation where the substituents point away from each other. |

| meta | Can be syn or anti | Reduced steric hindrance allows for more conformational flexibility. |

| para | Minimal steric effect | Conformation is primarily determined by other intermolecular forces. |

Design for Specific Applications:

The design principles for substituted PAHs are often tailored to specific applications. For example, in the design of materials for organic light-emitting diodes (OLEDs), the goal is often to achieve high quantum yields and specific emission colors. This can be accomplished by carefully selecting substituents that promote radiative decay pathways and tune the HOMO-LUMO gap.

In the context of molecular sensors, substituents can be chosen to introduce specific binding sites or to modulate the photophysical response of the molecule upon binding to an analyte. The chloro group in this compound, for instance, could potentially engage in halogen bonding interactions, a feature that could be exploited in the design of receptors.

The rational design of these molecules also extends to controlling their solid-state packing. By introducing bulky substituents, it is possible to disrupt π-stacking and favor amorphous morphologies, which can be beneficial in certain electronic applications. Conversely, planar PAHs can be designed to promote strong π-π interactions and crystalline structures, which are desirable for high charge-carrier mobility.

Applications of 1 3 Chlorophenyl 8 Phenylnaphthalene in Materials Science

Photoluminescent Properties of Aryl-Substituted Naphthalenes

Many 1,8-diarylnaphthalenes exhibit strong fluorescence in solution and in the solid state. nih.gov Their emission properties can be tuned by modifying the electronic nature of the aryl substituents. The introduction of a chlorine atom, an electron-withdrawing group, in 1-(3-Chlorophenyl)-8-phenylnaphthalene is expected to influence the energy of the frontier molecular orbitals and, consequently, its absorption and emission spectra.

Table 2: Expected Photophysical Properties of this compound (based on related compounds)

| Property | Expected Characteristic |

| Absorption | UV region |

| Emission | Blue to green region |

| Quantum Yield | Potentially high |

| Stokes Shift | Moderate to large |

Note: This data is extrapolated from general findings on 1,8-diarylnaphthalenes and would require experimental verification for this compound.

Potential as a Component in Organic Electronic Devices

The luminescent properties of diarylnaphthalenes make them promising candidates for use as emitters in organic light-emitting diodes (OLEDs). bohrium.com The ability to tune the emission color and efficiency through chemical modification is a key advantage. The specific properties of this compound would need to be investigated to determine its suitability for such applications.

Mechanistic Organic Chemistry of Reactions Involving 1 3 Chlorophenyl 8 Phenylnaphthalene

Elucidation of Reaction Pathways in Metal-Catalyzed Arylation and Annulation

Metal-catalyzed reactions are pivotal in constructing the 1,8-diarylnaphthalene framework. The choice of metal—palladium, nickel, or gold—dictates the reaction mechanism and the types of transformations possible.

Palladium catalysis is a cornerstone for the synthesis of 1,8-diarylnaphthalenes, often employing cross-coupling reactions like Suzuki-Miyaura and Stille couplings. nih.govnih.gov The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. snnu.edu.cn The cycle typically begins with the oxidative addition of an aryl halide (e.g., 1,8-dibromonaphthalene) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (e.g., an arylboronic acid or arylstannane) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. snnu.edu.cn

In the context of forming sterically hindered biaryls like 1-(3-chlorophenyl)-8-phenylnaphthalene, the reductive elimination step can be particularly challenging due to the steric congestion around the metal center. This congestion can influence the rate and efficiency of the coupling. For highly hindered systems, screening of various palladium catalysts and ligands is often necessary to achieve optimal yields. For instance, studies on the synthesis of sterically crowded 1,8-diacridylnaphthalenes showed that Stille coupling using Pd(PPh₃)₄ as a catalyst provided superior yields compared to other palladium-catalyzed methods. nih.gov

Another important palladium-catalyzed pathway involves C-H activation. researchgate.net In these reactions, a directing group on the naphthalene (B1677914) core can facilitate the cleavage of a C-H bond and the formation of a palladacycle intermediate. nih.govresearchgate.net This intermediate can then react with an arylating agent. chemrxiv.orgresearchgate.net The C-H activation step can be the rate-determining step of the reaction. researchgate.net The use of recyclable templates, such as pyridine-based directing groups, has also been explored to achieve remote para-C-H activation of arenes.

Nickel catalysis offers alternative and sometimes complementary reactivity to palladium. Nickel-catalyzed reactions are particularly effective for C-H activation and annulation reactions involving alkynes to construct naphthalene frameworks. rsc.org A common mechanistic pathway involves the oxidative addition of an aryl halide to a Ni(0) species, followed by coordination and insertion of one or more alkyne molecules. Subsequent reductive elimination then forms the naphthalene ring.

For example, the Ni(II)-catalyzed aromatic homologation of various directing groups with alkynes proceeds via C-X bond cleavage, followed by alkyne insertion and C-H activation to yield highly substituted naphthalenes. rsc.org Another approach is the nickel-catalyzed [2+2+2] cocyclotrimerization of arynes with diynes, which provides a novel route to substituted naphthalene derivatives. rsc.org

Mechanistic studies of nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides suggest a pathway involving both polar and radical steps. nih.govorgsyn.org The catalytic cycle often begins with the selective oxidative addition of the aryl halide to Ni(0) to form an arylnickel(II) intermediate. This intermediate can then react with an alkyl radical, generated from the alkyl halide, to form a diorganonickel(III) species, which undergoes reductive elimination. nih.gov This dual-pathway mechanism highlights the versatility of nickel catalysis.

Gold catalysts, typically Au(I) or Au(III) complexes, are known for their strong π-acidity, which allows them to activate alkynes and allenes toward nucleophilic attack. acs.orgmdpi.com This property is harnessed in electrophilic cyclization reactions to construct naphthalene and other polycyclic aromatic systems. researchgate.netdntb.gov.ua

The general mechanism for gold-catalyzed hydroarylation of alkynes involves the coordination of the alkyne to the cationic gold center, which increases its electrophilicity. researchgate.net An arene can then act as a nucleophile, attacking the activated alkyne. This is followed by protonolysis to regenerate the active gold catalyst and furnish the hydroarylated product. nih.gov The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the alkyne substituents. mdpi.com

In the synthesis of substituted naphthalenes, gold-catalyzed cascade reactions of aryldiynes can proceed through the formation of a vinyl carbocation intermediate, which then undergoes further cyclization and rearrangement steps. researchgate.net The selectivity between different isomeric products in these cyclizations can often be tuned by the choice of ligands on the gold catalyst and the steric bulk of the substrates. dntb.gov.ua

Table 1: Comparison of Metal-Catalyzed Reaction Mechanisms for Naphthalene Synthesis

| Feature | Palladium-Catalyzed | Nickel-Catalyzed | Gold-Catalyzed |

|---|---|---|---|

| Primary Mechanism | Cross-coupling (Suzuki, Stille), C-H activation | C-H activation, Annulation, Cross-electrophile coupling | Electrophilic cyclization, Hydroarylation |

| Key Intermediates | Pd(II) species, Palladacycles | Ni(II)/Ni(III) species, Nickelacycles, Alkyl radicals | π-Alkyne complexes, Vinyl cations |

| Typical Substrates | Aryl halides, Boronic acids, Stannanes | Aryl halides, Alkynes, Diynes | Alkynes, Allenes, Arenes |

| Key Advantages | High functional group tolerance, Well-established methods | Cost-effective, Unique reactivity with alkynes and radicals | Mild reaction conditions, High atom economy |

| Controlling Factors | Ligands, Base, Solvent | Ligands, Reductant, Directing groups | Ligands, Counterions, Substrate electronics |

Understanding Regioselectivity and Stereochemical Control in Synthesis

In the synthesis of substituted 1,8-diarylnaphthalenes, controlling regioselectivity and stereochemistry is paramount. Regioselectivity determines the precise placement of substituents on the aromatic rings, while stereochemical control is crucial for obtaining specific atropisomers (rotational isomers) that arise from hindered rotation around the aryl-naphthalene bonds.

The regioselectivity in palladium-catalyzed direct arylation of heteroaromatics is highly dependent on the reactants, catalyst, and reaction conditions. rsc.org The choice of directing group is critical for selectivity in C-H activation reactions. researchgate.net For instance, different directing groups can steer the metal catalyst to activate a specific C-H bond on the naphthalene core, thereby controlling the position of arylation.

Stereochemical control in the synthesis of 1,8-diarylnaphthalenes often relates to managing the formation of syn and anti atropisomers. researchgate.net The bulky substituents at the ortho or meta positions of the peri-aryl rings can create a high barrier to rotation, leading to stable, isolable atropisomers. acs.org Chiral ligands can be employed in palladium-catalyzed reactions to achieve enantioselective C-H functionalization, leading to the preferential formation of one enantiomer. snnu.edu.cn The mechanism often involves the formation of chiral palladacycle intermediates, where the ligand induces chirality and dictates the stereochemical outcome of the subsequent bond-forming step. chemrxiv.org

Role of Intermediates in Naphthalene Ring Formation (e.g., Arynes, Palladacycles)

The formation of the naphthalene ring system often proceeds through highly reactive intermediates, such as arynes and palladacycles.

Arynes are neutral, highly reactive species derived from an aromatic ring by the removal of two ortho substituents. They are valuable intermediates in the synthesis of polycyclic aromatic hydrocarbons (PAHs). rsc.orgresearchgate.netdntb.gov.ua Arynes can be generated in situ and readily undergo cycloaddition reactions. For instance, a palladium-catalyzed [2+2+2] cycloaddition of an aryne with a diyne can be an effective method for constructing the naphthalene skeleton. researchgate.net

Palladacycles are cyclic organopalladium compounds that are key intermediates in C-H activation/functionalization reactions. nih.govresearchgate.netnih.gov They are typically formed through the coordination of a directing group to the palladium center, followed by intramolecular C-H bond cleavage. nih.gov Once formed, the palladacycle can react with various coupling partners. For example, C,C-palladacycles, where palladium is σ-bonded to two carbon atoms, can react with oxidants to furnish Pd(IV) intermediates, which then undergo reductive elimination to form cyclic structures. researchgate.net The isolation and characterization of these palladacycle intermediates have been instrumental in elucidating the stereochemical course of Pd(II)-catalyzed C-H functionalization reactions. chemrxiv.org

Kinetics of Bond Rotation and Rearrangements in Sterically Hindered Systems

1,8-Diarylnaphthalenes are classic examples of molecules exhibiting atropisomerism due to severely hindered rotation about the C(naphthyl)–C(aryl) single bonds. researchgate.net The kinetics of this bond rotation, and thus the interconversion between syn and anti conformers, is a critical aspect of their chemistry.

The rotational energy barrier is influenced by the steric hindrance imposed by the substituents on the aryl rings. mdpi.com Bulky groups at the ortho positions of the phenyl rings dramatically increase the energy barrier to rotation. researchgate.net Dynamic NMR spectroscopy is a powerful tool for studying the kinetics of this process. By measuring the coalescence temperature of signals from the two conformers, the free energy of activation (ΔG‡) for rotation can be determined. rsc.org

For many substituted 1,8-diarylnaphthalenes, the rotational barrier is high enough to allow for the isolation of individual atropisomers at room temperature. nih.gov For example, the half-life of racemization for some atropisomers can be on the order of years at ambient temperature. nih.govacs.org The thermal stability of these atropisomers can be assessed by monitoring the change in enantiomeric excess at elevated temperatures. researchgate.net Understanding these kinetic parameters is essential for applications where a specific, stable conformation is required, such as in chiral ligands or molecular sensors. researchgate.netscispace.combohrium.com

Table 2: Rotational Energy Barriers for Selected Atropisomers

| Compound Class | Substituent Pattern | Rotational Barrier (ΔG‡) | Method |

|---|---|---|---|

| 1,8-Diarylnaphthalenes | 4,5-di(m-tolyl)-1,8-bis(dimethylamino) | ~14.0 kcal/mol | Dynamic ¹H NMR rsc.org |

| 1,8-Diarylnaphthalenes | 1,8-bis(4,4'-dimethyl-9,9'-diacridyl) | >180 kJ/mol (>43 kcal/mol) | Thermal Isomerization Study nih.gov |

| Biaryls (general) | Ortho-substituted | Can exceed 30 kcal/mol | Various |

| Diarylamines | 2,2',6-trisubstituted | Varies (e.g., 15.3 kcal/mol for 2,6-diisopropyl-2'-methyl) | Dynamic ¹H NMR bris.ac.uk |

Synthesis and Characterization of Derivatives and Analogues of 1 3 Chlorophenyl 8 Phenylnaphthalene

Modification of Aryl Substituents and Their Positional Isomers

The modification of the aryl groups attached to the naphthalene (B1677914) core is a primary strategy for tuning the properties of 1,8-diarylnaphthalenes. These modifications are typically achieved through modern cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly versatile and widely used method. researchgate.netrsc.org The synthesis of unsymmetrical derivatives like 1-(3-chlorophenyl)-8-phenylnaphthalene generally involves a sequential coupling strategy starting from 1,8-dihalogenated naphthalenes, such as 1,8-dibromonaphthalene (B102958) or 1,8-diiodonaphthalene.

The process can be initiated by a monolithiation or a selective first coupling reaction, followed by the introduction of the second, different aryl group. For instance, reacting 1,8-dibromonaphthalene with one equivalent of phenylboronic acid can yield 1-bromo-8-phenylnaphthalene (B3082296), which then serves as a precursor to react with 3-chlorophenylboronic acid to furnish the target compound. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Positional Isomerism: The electronic and steric properties of the 1,8-diarylnaphthalene system are highly sensitive to the substitution pattern on the phenyl rings. The synthesis of positional isomers of this compound, such as the 2-chloro and 4-chloro analogues, allows for a systematic investigation of these effects. For example, a substituent at the ortho-position (2-chloro) introduces significant steric hindrance, which dramatically increases the rotational barrier between the syn and anti conformers, potentially allowing for the separation of stable atropisomers at room temperature. researchgate.netacs.org In contrast, a para-substituent (4-chloro) primarily exerts an electronic effect with minimal steric impact compared to the unsubstituted phenyl ring. The meta-substitution in the parent compound offers a balance of electronic influence and moderate steric effects.

The synthesis of these isomers follows similar Suzuki or Stille coupling methodologies, utilizing the corresponding isomeric chlorophenylboronic acids or stannanes. bohrium.comnih.gov The resulting differences in conformational stability and electronic structure directly impact the material's photophysical properties and its potential applications.

Table 1: Comparison of Synthetic Approaches for 1,8-Diarylnaphthalene Derivatives

| Coupling Reaction | Typical Precursors | Catalyst/Reagents | Advantages | Key Considerations |

| Suzuki-Miyaura | Arylboronic acids, 1,8-Dihalonaphthalenes | Pd(0) catalysts (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | High tolerance of functional groups, commercial availability of reagents, generally high yields. researchgate.net | Careful control of stoichiometry for unsymmetrical products; potential for side reactions. |

| Stille Coupling | Arylstannanes, 1,8-Dihalonaphthalenes | Pd(0) catalysts (e.g., Pd(PPh₃)₄) | Mild reaction conditions. nih.gov | Toxicity of organotin reagents and byproducts. |

| Negishi Coupling | Arylzinc reagents, 1,8-Dihalonaphthalenes | Pd(0) or Ni(0) catalysts | High reactivity and selectivity. | Requires preparation and handling of moisture/air-sensitive organozinc reagents. |

Heteroatom Doping Strategies for Naphthalene-Based Systems

Incorporating heteroatoms, such as nitrogen, sulfur, or oxygen, into the aryl substituents of 1,8-diarylnaphthalenes represents an effective strategy for modulating their electronic properties. This "heteroatom doping" can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the compound's absorption, emission, and charge-transport characteristics. acs.org

The synthesis of such analogues involves the use of heteroaryl coupling partners in reactions like the Suzuki-Miyaura coupling. For example, replacing the 3-chlorophenyl group with a pyridyl, pyrazinyl, or thiophenyl moiety can be achieved by coupling the appropriate heteroarylboronic acid with a 1-halo-8-phenylnaphthalene intermediate. bohrium.comacs.org

Research on 1,8-di(het)arylnaphthalenes has shown that the position of the heteroatom is critical. For instance, a nitrogen atom in the 2-position of a pyridyl ring (2'-pyridyl) can act as a coordination site, leading to a much lower rotational barrier compared to a nitrogen in the 3-position (3'-pyridyl). acs.org This is attributed to potential interactions between the nitrogen lone pair and the naphthalene system during the rotational transition state. Such modifications can transform a simple diarylnaphthalene into a responsive sensor or a novel ligand for catalysis. bohrium.comnih.gov

Table 2: Influence of Heteroatom Substitution on Rotational Barriers in 1,8-Di(het)arylnaphthalene Analogues

| Compound Type | Heteroaryl Group | Typical Rotational Barrier (ΔG‡) | Reference |

| 1-Phenyl-8-(2'-pyridyl)naphthalene | 2'-Pyridyl | Lower | acs.org |

| 1-Phenyl-8-(3'-pyridyl)naphthalene | 3'-Pyridyl | Higher | acs.org |

| 1-Phenyl-8-(2'-pyrazinyl)naphthalene | 2'-Pyrazinyl | Lower | acs.org |

| 1,8-Di(thiophen-2-yl)naphthalene | Thiophen-2-yl | Varies with substitution | bohrium.com |

Development of π-Expanded Naphthalene Frameworks

Extending the π-conjugated system of the 1,8-diarylnaphthalene scaffold can lead to materials with significantly red-shifted absorption and emission spectra, making them suitable for applications in near-infrared (NIR) emitting OLEDs and organic electronics. nih.gov This π-expansion can be achieved by replacing the simple phenyl or chlorophenyl groups with larger polycyclic aromatic hydrocarbons (PAHs) or by fusing additional aromatic rings onto the naphthalene core itself.

Synthetic routes to such expanded frameworks often employ established cross-coupling methodologies but with larger, more complex coupling partners. For example, coupling 1-bromo-8-phenylnaphthalene with pyrenylboronic acid or anthracenylboronic acid would yield π-extended, unsymmetrical 1,8-diarylnaphthalenes. A notable example is the synthesis of 1,8-di(coronen-1-yl)naphthalene, which demonstrates the feasibility of incorporating very large PAH units. researchgate.net

Another approach involves annulation reactions, where new rings are built onto the existing naphthalene structure. This can be achieved through intramolecular cyclization reactions of appropriately functionalized precursors. While synthetically challenging, these methods allow for the creation of rigid, planar, and highly conjugated systems with unique photophysical properties. nih.gov The resulting planarization and extended conjugation typically lead to smaller HOMO-LUMO gaps and enhanced intermolecular π-π stacking interactions in the solid state.

Investigation of Structure-Reactivity and Structure-Property Relationships through Analogues

The systematic synthesis of analogues of this compound is crucial for establishing clear structure-reactivity and structure-property relationships. By methodically varying substituents and observing the impact on conformational dynamics, photophysics, and electronic properties, a deeper understanding of this molecular system can be achieved. researchgate.netbohrium.com

Structure-Reactivity: The primary "reactivity" in this context often refers to the dynamics of atropisomerism—the rate of interconversion between syn and anti conformers. The free energy of activation for this rotational isomerization (ΔG‡) is a key parameter. Studies on various 1,8-diarylnaphthalenes have demonstrated that:

Steric Hindrance: Increasing the steric bulk of the substituents on the aryl rings, particularly at the ortho-positions, significantly raises the rotational barrier. researchgate.netresearchgate.net

Electronic Effects: The nature of substituents (electron-donating vs. electron-withdrawing) can modulate the π-π interactions between the cofacial aryl rings. Polar/π electrostatic effects have been shown to be a dominant factor in determining the strength of this interaction. researchgate.net

Protonation: In analogues containing basic sites (e.g., dimethylamino groups), protonation can cause significant structural changes, often referred to as a "clothespin effect," which alters the distance between the aryl rings and lowers the isomerization barrier. rsc.org

Structure-Property: The photophysical properties are directly linked to the molecular structure. The relative orientation of the two aryl rings and the nature of their substituents govern the extent of intramolecular charge transfer (ICT) and π-π interactions. For instance, creating donor-acceptor systems by placing an electron-donating group on one aryl ring and an electron-withdrawing group on the other can induce ICT character in the excited state, leading to unique fluorescence properties. bohrium.com The conformational rigidity and the specific syn or anti arrangement can also dictate whether a compound is useful as a chiral sensor or as an emitter in an OLED device. researchgate.netnih.gov

Advanced Research Applications and Future Directions for Aryl Substituted Naphthalenes

Potential in Organic Materials Science: Design Considerations for Optoelectronic Properties

Aryl-substituted naphthalenes are a promising class of materials for organic electronics due to their tunable electronic properties and inherent stability. gatech.eduualberta.ca The strategic placement of aryl groups on the naphthalene (B1677914) core allows for the fine-tuning of their optoelectronic characteristics, making them suitable for a range of applications.

The photophysical behavior of aryl-substituted naphthalenes is intrinsically linked to the nature and position of the aryl substituents. These substituents can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the electronic transitions and the resulting absorption and emission spectra. For instance, the introduction of electron-donating or electron-withdrawing groups on the aryl rings can lead to a redshift or blueshift in the emission wavelength.

Naphthalene diimides (NDIs), a related class of compounds, exemplify the principles of tuning optoelectronic properties. The HOMO/LUMO energy levels of NDIs can be subtly adjusted by the flanking aryl groups. nih.gov This allows for the emission colors of these materials to be varied from green to red. researchgate.net Furthermore, some arylacetylene-substituted NDIs exhibit aggregation-induced emission enhancement, a phenomenon where the fluorescence quantum yield increases in the solid state. nih.govresearchgate.net

The electronic transitions in naphthalene derivatives are also influenced by the degree of π-conjugation. Extending the conjugated system, for example by introducing arylacetylene linkers, can effectively lower the band gap and shift the absorption and emission to longer wavelengths. nih.gov Thionation of the carbonyls in naphthalene diimides has also been shown to cause a significant bathochromic shift in the visible absorption band. researchgate.net

The design of aryl-substituted naphthalenes for advanced organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), requires careful consideration of their molecular structure and packing in the solid state. gatech.edu High charge-carrier mobility is a crucial parameter for efficient device performance. Naphthalene diimides are recognized as promising n-type semiconductors for organic electronics. google.comrsc.org

Key design considerations include:

Molecular Planarity: A planar molecular structure generally facilitates closer π-π stacking, which is essential for efficient charge transport.

Intermolecular Interactions: The nature and strength of intermolecular interactions, such as π-π stacking and hydrogen bonding, dictate the molecular packing and, consequently, the charge transport properties.

Solubility: Appropriate side chains are often introduced to ensure good solubility for solution-based processing of thin films, without disrupting the favorable packing of the aromatic core.

Energy Level Alignment: The HOMO and LUMO energy levels of the material must be appropriately aligned with the work functions of the electrodes and the energy levels of other materials in the device to ensure efficient charge injection and transport.

Researchers at Georgia Tech have developed naphthalene diimide derivatives that exhibit high electron affinities and can form thin semiconducting films with high charge-carrier mobility. gatech.edu These materials are also noted for their thermal, chemical, and photochemical stability. gatech.edu

Supramolecular Chemistry and Self-Assembly of Naphthalene-Containing Motifs

The planar and aromatic nature of the naphthalene core makes it an excellent building block for supramolecular chemistry and self-assembly. rsc.org Naphthalene-containing motifs can participate in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions, to form well-defined supramolecular architectures. miami.eduacs.org

Naphthalene diimides, for example, have a rich supramolecular chemistry due to their electron-deficient π-system, which promotes strong "donor-acceptor" stacking with electron-rich aromatic species. rsc.org The self-assembly of naphthalene diimides can lead to the formation of various nanostructures, such as nanofibers, nanotwists, and cylindrical microstructures. miami.edursc.org The specific morphology of the resulting assembly can often be controlled by subtle changes in the molecular structure or the solvent conditions. google.comacs.org

The self-assembly process can also be directed by other functional groups attached to the naphthalene core. For instance, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into nanofibers and nanotwists, with the chirality of the glucono moiety influencing the final supramolecular structure. rsc.org In another example, diaminotriazine-equipped naphthalene derivatives can bind to single-stranded DNA templates via hydrogen bonding, forming double-stranded hybrids with a supramolecular naphthalene backbone. acs.orgbohrium.com

Innovative Strategies for C-H Functionalization of Naphthalene Core

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules. anr.fr In the context of naphthalene chemistry, innovative strategies for the regioselective C-H functionalization of the naphthalene core are of significant interest for accessing novel derivatives with tailored properties. nih.govrsc.org

Transition metal catalysis has been instrumental in the development of new C-H functionalization methods. researchgate.net By employing a directing group, it is possible to selectively activate and functionalize specific C-H bonds on the naphthalene ring. anr.frnih.gov For example, a carbonyl group at the 1-position of naphthalene can direct the functionalization to the peri (C8) or ortho (C2) positions. anr.fr

Recent advancements in this field include:

Ruthenium-catalyzed three-component reactions: This approach allows for the modular synthesis of multifunctional naphthalenes from simple starting materials. rsc.org

Rhodium and Iridium catalysis: These metals have been used to achieve selective C-H functionalization at various positions of the naphthalene ring. researchgate.net

Palladium-catalyzed reactions: Palladium catalysts have been employed for the synthesis of fluoranthenes through inter- and intra-molecular C-H arylation. researchgate.net

These methods provide efficient routes to a wide range of substituted naphthalenes that would be challenging to access through traditional synthetic methods. anr.frrsc.org The development of less expensive metal catalysts and new directing groups continues to be an active area of research. anr.fr

Computational Predictions Guiding Experimental Design and Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, reactivity, and properties. In the field of aryl-substituted naphthalenes, computational predictions play a crucial role in guiding the experimental design and synthesis of new materials with desired functionalities. ajpchem.org

Density Functional Theory (DFT) is a widely used computational method to:

Predict Molecular Geometries: DFT calculations can provide accurate predictions of the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles.

Determine Electronic Properties: The HOMO and LUMO energy levels, electron affinity, and ionization potential can be calculated to predict the electronic and photophysical properties of a molecule. ajpchem.org

Simulate Spectroscopic Data: Computational methods can be used to simulate various spectra, such as NMR and IR, which can aid in the characterization of newly synthesized compounds. researchgate.net

Elucidate Reaction Mechanisms: DFT calculations can be used to study the energetics of reaction pathways and to understand the regioselectivity observed in C-H functionalization reactions. anr.frnih.gov

Molecular docking studies, another computational technique, can predict the binding interactions between a molecule and a biological target, which is particularly relevant in the context of drug discovery. mdpi.com For example, computational studies have been used to investigate the potential of arylnaphthalene lignan (B3055560) lactones as anticancer agents. mdpi.com By providing a deeper understanding of structure-property relationships, computational predictions can significantly accelerate the discovery and development of new aryl-substituted naphthalene-based materials and molecules. ajpchem.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-8-phenylnaphthalene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated naphthalene derivatives and phenylboronic acids. Purity optimization requires chromatographic techniques (HPLC or column chromatography) and recrystallization using solvents like dichloromethane/hexane. Monitor purity via NMR and mass spectrometry, ensuring absence of byproducts such as chlorinated impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) provides precise bond lengths (e.g., C–C: 0.002 Å accuracy) and torsional angles . Complement with / NMR for solution-phase conformation and FT-IR for functional group validation. For non-crystalline samples, use powder XRD paired with computational geometry optimization (e.g., MM2 force fields) .

Q. How can researchers assess acute toxicity and environmental persistence of this compound?

- Methodological Answer : Follow inclusion criteria for toxicological studies (Table B-1 in ), including exposure routes (oral, dermal) and endpoints (hepatic/renal effects). Use OECD guidelines for acute toxicity testing in rodents and EPA 610 methods for environmental persistence (e.g., half-life in soil/water) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s bioactivity and binding interactions?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions using in vitro assays (e.g., fluorescence quenching for protein binding) . Integrate AI-driven tools like COMSOL Multiphysics for reaction pathway optimization .

Q. How can contradictions in reported toxicity data across studies be resolved?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines, filtering studies by species (humans/laboratory mammals), exposure duration, and dose ranges. Apply meta-analysis to identify confounding variables (e.g., solvent carriers in oral studies) and validate via dose-response modeling .

Q. What factorial design approaches are suitable for studying photodegradation under environmental conditions?

- Methodological Answer : Use a 2 factorial design to test variables: UV intensity (low/high), pH (4–10), and presence of catalysts (TiO). Monitor degradation via HPLC-UV and GC-MS. Analyze interactions using ANOVA to identify dominant factors .

Theoretical and Methodological Frameworks

Q. How can researchers align studies on this compound with theoretical frameworks in organic chemistry?

- Methodological Answer : Ground hypotheses in frontier molecular orbital (FMO) theory to explain reactivity patterns (e.g., electrophilic substitution at the 3-chlorophenyl group). Use density functional theory (DFT) to calculate HOMO-LUMO gaps and correlate with experimental redox potentials .

Q. What strategies ensure reproducibility in multi-step synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.